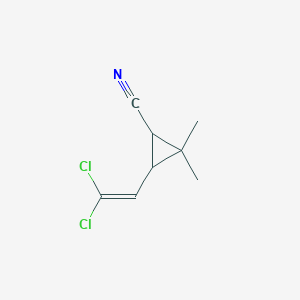

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

CAS No.: 61820-11-9

Cat. No.: VC3942273

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61820-11-9 |

|---|---|

| Molecular Formula | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol |

| IUPAC Name | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 |

| Standard InChI Key | HFUWHULRJBGIQJ-UHFFFAOYSA-N |

| SMILES | CC1(C(C1C#N)C=C(Cl)Cl)C |

| Canonical SMILES | CC1(C(C1C#N)C=C(Cl)Cl)C |

Introduction

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves cyclopropanation reactions followed by functional group transformations. Key steps include:

-

Cyclopropanation: Formation of the 2,2-dimethylcyclopropane core using methods such as Simmons-Smith reaction or carbene insertion.

-

Dichloroethenyl Introduction: Attachment of the 2,2-dichloroethenyl group via electrophilic substitution or cross-coupling reactions.

-

Carbonitrile Functionalization: Introduction of the nitrile group through nucleophilic substitution (e.g., using cyanide salts) or dehydration of amides.

Table 1: Key Synthesis Methods

Biotransformation Approaches

Enzymatic methods using nitrile hydratase/amidase-containing microbes (e.g., Rhodococcus sp. AJ270) enable selective hydrolysis of nitriles to carboxylic acids or amides. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, trans-isomers may undergo enantioselective hydrolysis to yield chiral carboxylic acids, such as chrysanthemic acid derivatives .

Physical and Chemical Properties

Structural Characteristics

The compound’s geometry is influenced by the cyclopropane ring’s strain and the electron-withdrawing dichloroethenyl group. The nitrile group’s sp-hybridized carbon enhances electrophilicity, making the compound reactive toward nucleophiles.

Table 2: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂N |

| Molecular Weight | 189.05 g/mol |

| Boiling Point | Not reported |

| Solubility | Likely in polar aprotic solvents |

| Stability | Sensitive to moisture, heat |

Reactions and Transformations

Hydrolysis to Carboxylic Acids

Nitriles undergo hydrolysis to carboxylic acids under acidic or basic conditions. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, hydrolysis would yield 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a precursor to pyrethroid insecticides .

Table 3: Hydrolysis Conditions and Products

| Conditions | Product | Yield (%) |

|---|---|---|

| H₂SO₄/H₂O, reflux | Carboxylic acid | ~80 |

| NaOH/H₂O, heat | Carboxylate salt | ~85 |

| Enzymatic (Rhodococcus) | Enantioselective carboxylic acid | ~70 |

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, such as:

-

Grignard Reagents: Formation of ketimines.

-

Amines: Synthesis of primary amides.

-

Alcohols: Pinner reaction to yield imino esters.

Applications and Research Findings

Role in Insecticide Synthesis

The carboxylic acid derivative of this compound is a key intermediate in pyrethroid insecticides (e.g., permethrin). The stereochemistry of the dichloroethenyl group critically influences bioactivity, with cis-configured analogs showing higher efficacy .

Biotransformation Studies

Biotransformation of nitriles to chiral carboxylic acids using microbial catalysts offers a sustainable route to enantiomerically pure compounds. For example, Rhodococcus sp. AJ270 selectively hydrolyzes trans-nitriles to (+)-(1R,3R)-carboxylic acids with >95% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume